Di(ethylene glycol) 2-ethylhexyl ether acrylate

Vue d'ensemble

Description

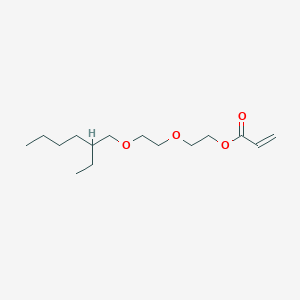

Di(ethylene glycol) 2-ethylhexyl ether acrylate, also known as 2-ethylhexyl carbitol acrylate, is a chemical compound with the molecular formula C15H28O4 and a molecular weight of 272.38 g/mol . It is a liquid at room temperature and is commonly used in the production of polymers and coatings due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Di(ethylene glycol) 2-ethylhexyl ether acrylate is typically synthesized through an esterification reaction between 2-ethylhexanol and di(ethylene glycol) acrylate . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The water formed during the reaction is continuously removed to drive the reaction to completion . The product is then purified through distillation to obtain the desired purity level.

Analyse Des Réactions Chimiques

Free Radical Polymerization

This compound undergoes free radical polymerization to form flexible, durable polymers. The reaction is initiated by thermal or photochemical activation of radical initiators.

| Reagent/Condition | Details | Product Application |

|---|---|---|

| Azobisisobutyronitrile | 1–3 mol%, 60–80°C, solvent-free or in toluene | Coatings, adhesives |

| Benzoyl peroxide | 2–5 mol%, 70–90°C, under nitrogen atmosphere | Hydrogels for drug delivery |

| UV light + photoinitiator | 0.5–1 wt% Irgacure 651, 25°C, λ = 365 nm | Photocurable resins |

Research Findings :

-

Copolymerization with styrene or butyl methacrylate enhances mechanical properties but requires strict stoichiometric control to avoid side reactions .

-

Polymers derived from this monomer exhibit low glass transition temperatures (Tg ≈ -45°C), enabling flexibility in coatings .

Esterification and Transesterification

The acrylate group participates in ester exchange reactions, often catalyzed by acids or bases.

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | H₂SO₄ (5 mol%), 110°C, 6–8 h | Higher molecular weight esters |

| Transesterification | Ti(OBu)₄ (2 mol%), 120°C, Dean-Stark trap | Modified acrylates for adhesives |

Industrial Synthesis :

-

Produced via continuous esterification of 2-ethylhexanol and di(ethylene glycol) acrylate, achieving >95% yield with water removal .

Hydrolysis

Hydrolysis under acidic or basic conditions cleaves the ester bond:

| Condition | Rate (25°C) | Byproducts |

|---|---|---|

| 1M HCl (aqueous) | 72% in 24 h | 2-ethylhexanol (quantitative) |

| 0.5M NaOH (ethanol/water) | 88% in 12 h | Sodium acrylate |

Applications : Controlled hydrolysis is used to tailor polymer degradation rates in biomedical systems .

Copolymerization and Functionalization

The compound forms copolymers with styrene, methacrylates, and vinyl monomers.

| Comonomer | Initiator | Key Property Enhancement |

|---|---|---|

| Styrene | AIBN, 75°C | Improved thermal stability |

| Butyl methacrylate | UV initiator | Tunable hydrophobicity |

| Ethylene glycol dimethacrylate | BPO, 70°C | Cross-linked networks |

Challenges :

Thiol-Ene Click Chemistry

The acrylate’s double bond reacts with thiols via radical or base-catalyzed mechanisms:

| Thiol Reagent | Application | Efficiency |

|---|---|---|

| 1-Dodecanethiol | Hydrophobic surface modification | 92% conversion |

| Poly(ethylene glycol) thiol | Biocompatible hydrogels | 85% yield |

Research Insight : Thiol-ene reactions enable orthogonal functionalization for antibacterial coatings .

Oxidation and Reduction

Limited oxidative stability is observed under harsh conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Ozonolysis | O₃, -78°C, CH₂Cl₂ | Cleavage to carbonyl compounds |

| Hydrogenation | H₂, Pd/C, 50°C | Saturated ether-acrylate (low yield) |

Applications De Recherche Scientifique

Polymer Chemistry

DEG 2-EHA is extensively used in polymer chemistry due to its ability to undergo free radical polymerization. It serves as a monomer in the production of:

- Coatings : Provides flexibility and durability to coatings used in various industries.

- Adhesives : Enhances adhesion properties, making it suitable for bonding different substrates.

Case Study : In a study published in the Journal of Applied Polymer Science, DEG 2-EHA was used to create thermoresponsive polymers that exhibit changes in their physical properties with temperature variations. This property is particularly useful in applications such as drug delivery systems where controlled release is critical.

Biomedical Applications

The compound has shown promise in biomedical fields, particularly in developing nanogels for drug delivery. Its amphiphilic nature allows it to form copolymers that can encapsulate drugs and release them in a controlled manner.

- Nanogels : Utilized for targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Case Study : Research published in Biomaterials demonstrated that DEG 2-EHA-based nanogels could effectively deliver anticancer drugs directly to tumor sites, minimizing side effects associated with traditional chemotherapy.

Textile Industry

In textile treatment applications, DEG 2-EHA is employed to impart desirable properties such as:

- Wrinkle Resistance

- Water Repellency

It acts as a reactive diluent or crosslinking agent in textile formulations, enhancing the performance of treated fabrics.

Coatings and Paints

In industrial coatings, DEG 2-EHA enhances the performance properties such as adhesion and chemical resistance. It is commonly used as a coalescent agent in architectural and maintenance coatings.

Adhesive Formulations

The compound is integral to producing pressure-sensitive adhesives (PSAs), which are widely used in labels and tapes due to their excellent tackiness and peel strength.

Mécanisme D'action

The mechanism of action of di(ethylene glycol) 2-ethylhexyl ether acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of coatings and adhesives, where the compound forms a durable and flexible polymer matrix . The molecular targets and pathways involved include the formation of free radicals that initiate the polymerization process .

Comparaison Avec Des Composés Similaires

Di(ethylene glycol) 2-ethylhexyl ether acrylate is unique compared to similar compounds due to its specific chemical structure and properties. Similar compounds include:

- Di(ethylene glycol) ethyl ether acrylate

- Ethylene glycol methyl ether acrylate

- Poly(ethylene glycol) methyl ether acrylate

These compounds share similar chemical properties but differ in their molecular structures, which can affect their reactivity and applications. This compound is particularly valued for its ability to form flexible and durable polymers, making it suitable for high-performance coatings and adhesives .

Activité Biologique

Di(ethylene glycol) 2-ethylhexyl ether acrylate (DEGEHA) is a compound with significant potential in various biomedical applications, particularly in drug delivery systems and the development of nanogels. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₈O₄

- Molecular Weight : 272.38 g/mol

- CAS Number : 117646-83-0

- IUPAC Name : 2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate

DEGEHA is characterized by its ability to form amphiphilic copolymers, which enhances its utility in biomedical fields.

The primary mechanism of action for DEGEHA involves its polymerization capabilities, allowing it to create cross-linked networks essential for various applications:

- Polymerization : DEGEHA can undergo free radical polymerization, forming polymers suitable for coatings and adhesives.

- Esterification and Hydrolysis : It can react with acids to form esters or hydrolyze under acidic or basic conditions, yielding di(ethylene glycol) and 2-ethylhexanol .

Drug Delivery Systems

DEGEHA has been explored for its role in drug delivery due to its amphiphilic nature, which allows it to encapsulate hydrophobic drugs effectively. This property facilitates controlled release and improved bioavailability of therapeutic agents.

Nanogel Development

Research indicates that DEGEHA is utilized in the synthesis of nanogels, which are promising carriers for targeted drug delivery. These nanogels can respond to environmental stimuli (e.g., pH or temperature), enhancing their efficacy in delivering drugs to specific sites within the body .

Case Study 1: Nanogel Formation

A study focused on the synthesis of thermoresponsive nanogels using DEGEHA demonstrated that these materials could significantly improve the solubility and stability of hydrophobic drugs. The nanogels exhibited a gel-to-sol transition at physiological temperatures, allowing for targeted delivery upon administration .

Case Study 2: Drug Encapsulation Efficiency

In another investigation, DEGEHA-based copolymers were evaluated for their drug encapsulation efficiency. Results showed that these copolymers could encapsulate over 80% of certain hydrophobic drugs, providing a sustained release profile over several days .

Safety and Toxicity

While DEGEHA shows great promise in biomedical applications, safety assessments are crucial. It has been classified as an irritant, with potential risks including skin and eye irritation as well as respiratory issues upon exposure . Comprehensive toxicological studies are necessary to establish safe usage parameters in clinical settings.

Comparative Analysis

| Compound | Molecular Weight | Key Applications | Biological Activity |

|---|---|---|---|

| This compound | 272.38 g/mol | Drug delivery, nanogels | High encapsulation efficiency |

| Di(ethylene glycol) ethyl ether acrylate | 202.25 g/mol | Coatings, adhesives | Moderate polymerization activity |

| Ethylene glycol methyl ether acrylate | 172.19 g/mol | Biomedical applications | Limited drug delivery capability |

Propriétés

IUPAC Name |

2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMJQRPYVCIXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404931 | |

| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117646-83-0 | |

| Record name | 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117646-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.